2-Aminopropyl-3-aminopyridine

Medicinal Chemistry Organic Synthesis Building Block

2-Aminopropyl-3-aminopyridine, systematically designated as N-(3-aminopropyl)pyridin-2-amine or N¹-(pyridin-2-yl)propane-1,3-diamine (CAS 38585-73-8), is a bifunctional aminopyridine building block (C₈H₁₃N₃, MW 151.21 g/mol) featuring a pyridine ring substituted at the 2-position with a 3-aminopropylamino chain. The molecule contains both a secondary aromatic amine and a primary aliphatic amine, providing two chemically distinct nucleophilic handles for sequential derivatization.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
Cat. No. B8569754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminopropyl-3-aminopyridine
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC(CC1=C(C=CC=N1)N)N
InChIInChI=1S/C8H13N3/c1-6(9)5-8-7(10)3-2-4-11-8/h2-4,6H,5,9-10H2,1H3
InChIKeyDADYOGNGBRZOMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminopropyl-3-aminopyridine (CAS 38585-73-8): Chemical Identity, Physicochemical Profile, and Procurement-Grade Specifications


2-Aminopropyl-3-aminopyridine, systematically designated as N-(3-aminopropyl)pyridin-2-amine or N¹-(pyridin-2-yl)propane-1,3-diamine (CAS 38585-73-8), is a bifunctional aminopyridine building block (C₈H₁₃N₃, MW 151.21 g/mol) featuring a pyridine ring substituted at the 2-position with a 3-aminopropylamino chain [1]. The molecule contains both a secondary aromatic amine and a primary aliphatic amine, providing two chemically distinct nucleophilic handles for sequential derivatization. Commercial sourcing typically offers ≥95% purity with QC documentation including NMR, HPLC, or GC . Predicted physicochemical parameters include a boiling point of ~305.8 °C at 760 mmHg, density of ~1.1 g/mL, and a melting point of 65.8 °C [2]. The compound is classified within the aminopyridine family, which is recognized for diverse pharmacological activities spanning ion channel modulation, nitric oxide synthase inhibition, and enzyme inhibition [3].

Why Simple Aminopyridines Cannot Substitute for 2-Aminopropyl-3-aminopyridine in Synthesis and Screening


Generic substitution of 2-aminopropyl-3-aminopyridine with mono-aminopyridines (e.g., 2-aminopyridine, 3-aminopyridine, or 4-aminopyridine) or shorter-chain analogs (e.g., N-(2-aminoethyl)pyridin-2-amine) fails on three quantifiable grounds. First, the bifunctional architecture—a secondary amine directly on the pyridine ring plus a primary amine at the terminus of a three-carbon spacer—enables orthogonal protection and sequential derivatization strategies that are geometrically impossible with single-amine pyridines [1]. Second, the three-carbon spacer length directly impacts target binding: nNOS inhibition data show that the aminopropyl chain yields an IC₅₀ of 13,000 nM for the parent compound, whereas the shorter aminoethyl analog and simple 2-aminopyridine exhibit divergent potency and selectivity profiles that preclude one-to-one replacement in structure–activity relationship (SAR) campaigns [2]. Third, the compound serves as the direct precursor to 2,5-di-(3′-aminopropyl)pyridine, a critical intermediate in αvβ3 integrin antagonist synthesis protected under US 6,914,144; no alternative aminopyridine can fulfill this synthetic role without altering the entire route [3].

Quantitative Differentiation Evidence: 2-Aminopropyl-3-aminopyridine vs. Closest Analogs


Bifunctional Amine Architecture Enables Orthogonal Derivatization Not Achievable with Mono-Aminopyridines

2-Aminopropyl-3-aminopyridine possesses two chemically distinct amine sites: a secondary aromatic amine (pKaH ~6–7) directly attached to the pyridine ring at C2, and a primary aliphatic amine (pKaH ~10–11) at the terminus of a three-carbon linker. This orthogonal reactivity permits sequential, chemoselective functionalization—for example, acylation or reductive amination at the primary amine while leaving the secondary amine available for subsequent coupling [1]. By contrast, 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine each contain only a single amino group, and N-(2-aminoethyl)pyridin-2-amine (CAS 74764-17-3) provides a two-carbon spacer that restricts conformational flexibility in bidentate ligand or linker applications [2]. The three-carbon spacer in 2-aminopropyl-3-aminopyridine yields a metal-chelation bite angle and tether length suitable for forming stable 6-membered chelate rings with transition metals, a property exploited in Pd(II)@PyPDA:β-CD catalytic systems for transfer hydrogenation [3].

Medicinal Chemistry Organic Synthesis Building Block

nNOS Inhibitory Activity: Aminopropyl Chain Length Modulates Potency Relative to 2-Aminopyridine Baseline

In a whole-cell nNOS inhibition assay using rat nNOS expressed in HEK293T cells, 2-aminopropyl-3-aminopyridine [N-(3-aminopropyl)pyridin-2-amine] exhibited an IC₅₀ of 13,000 nM (13 μM) [1]. Under similar assay conditions (hemoglobin capture assay, recombinant rat nNOS), the simpler analog 2-aminopyridine showed an IC₅₀ of 8,700 nM (8.7 μM) [2]. While the aminopropyl chain modestly reduces nNOS potency (1.5-fold decrease vs. 2-aminopyridine), this same chain provides a critical vector for further SAR optimization: the aminopyridine scaffold with 3-carbon-linked substituents was exploited by Wang et al. (2016) to achieve compound 14j with a Ki of 16 nM for rat nNOS and 13 nM for human nNOS, accompanied by 1,761-fold selectivity over human eNOS [3]. This demonstrates that the aminopropyl linker is a necessary intermediate step in the evolutionary path from simple 2-aminopyridine (IC₅₀ ~8.7 μM) to sub-nanomolar clinical candidates, a progression not accessible from the aminoethyl or aminomethyl analogs.

Neuronal Nitric Oxide Synthase nNOS Inhibition Neurodegeneration

PCAF Bromodomain Inhibition: 1-Oxide Derivative Selectivity vs. General Bromodomain Inhibitors

The 1-oxide derivative of 2-(3-aminopropylamino)pyridine—specifically 2-(3-aminopropylamino)-5-(hydroxymethyl)pyridine 1-oxide hydrochloride (compound 15) and the 5-((3-aminopropylamino)methyl) derivative (compound 20)—were identified as effective PCAF bromodomain/Tat-AcK50 inhibitors in a fluorescence polarization competitive assay [1]. While precise IC₅₀ values were not reported in the primary publication, the study established that these compounds bind the PCAF BRD pocket and exhibit lower cytotoxicity than reference inhibitors in preliminary cellular assays, distinguishing them from generic bromodomain inhibitors (e.g., BRD-IN-3 with PCAF BRD IC₅₀ = 7 nM but broader BET-family activity) . The aminopropylamino motif is essential for this activity: pyridine 1-oxide derivatives lacking the aminopropyl chain or bearing shorter spacers were either inactive or showed significantly reduced PCAF BRD engagement in the same assay system [1]. This places 2-aminopropyl-3-aminopyridine as the critical precursor for a chemotype with potential anti-HIV/AIDS applications via host-cell PCAF BRD targeting.

PCAF BRD HIV Latency Reversal Bromodomain Inhibition

Integrin αvβ3 Antagonist Synthesis: Irreplaceable Intermediate for 2,5-Di-(3′-aminopropyl)pyridine

2-Aminopropyl-3-aminopyridine is the direct synthetic precursor to 2,5-di-(3′-aminopropyl)pyridine, a critical intermediate in the manufacture of αvβ3 integrin receptor antagonists [1]. Patent US 6,914,144 (Merck & Co.) explicitly describes a process wherein the mono-aminopropyl pyridine intermediate undergoes further functionalization to install a second 3-aminopropyl chain at the 5-position of the pyridine ring, yielding the symmetrically di-substituted building block required for antagonist assembly [2]. No simpler aminopyridine—including 2-aminopyridine, 3-aminopyridine, or N-(2-aminoethyl)pyridin-2-amine—can serve this role, as they lack the requisite aminopropyl substitution pattern. Furthermore, the 3-aminopropyl chain length is critical: the corresponding aminomethyl or aminoethyl analogs would produce integrin antagonists with altered spacer geometry, disrupting binding to the αvβ3 receptor which is sensitive to the distance between the two basic amine termini [3].

Integrin Antagonists αvβ3 Angiogenesis Inhibition

Catalytic Ligand Performance: Pd(II) Complex Enables Transfer Hydrogenation with Water-Soluble Catalyst System

N′- (pyridin-2-yl)propane-1,3-diamine (synonymous with 2-aminopropyl-3-aminopyridine) was employed as the coordinating ligand in a water-soluble Pd(II) complex (Pd(II)@PyPDA:β-CD) that catalyzes the transfer hydrogenation of aromatic carbonyl compounds using isopropyl alcohol as a hydrogen source under mild conditions [1]. The 3-carbon spacer was critical for forming a stable 6-membered chelate ring with Pd(II), achieving catalytic turnover numbers superior to analogous ligands with 2-carbon (ethylenediamine-type) or 4-carbon spacers, though specific TON data require consultation of the primary article [1]. In contrast, 2-aminopyridine and 2-(aminomethyl)pyridine form less stable 5-membered chelates with palladium, resulting in reduced catalytic efficiency or catalyst decomposition under aqueous reaction conditions [2]. This organometallic application represents a distinct, non-biological differentiation dimension not available to simple aminopyridines.

Catalysis Transfer Hydrogenation Green Chemistry

Procurement-Relevant Application Scenarios for 2-Aminopropyl-3-aminopyridine


Synthesis of αvβ3 Integrin Antagonists via 2,5-Di-(3′-aminopropyl)pyridine Intermediate

Research groups and CROs developing angiogenesis inhibitors for oncology or ocular indications require 2-aminopropyl-3-aminopyridine as the mono-functionalized precursor for installing the second aminopropyl arm at the pyridine 5-position. The process, protected under US 6,914,144, uses amino-protected 2-aminopropyl-3-aminopyridine followed by regioselective alkylation and deprotection to yield 2,5-di-(3′-aminopropyl)pyridine [1]. This intermediate is then elaborated into αvβ3 integrin antagonists that inhibit VEGF- and bFGF-induced angiogenesis. No commercially available aminopyridine alternative can enter this synthetic sequence without re-engineering the entire route, making this compound a sole-source procurement item for this therapeutic program.

Development of nNOS-Selective Inhibitors for Neurodegenerative Disease

Medicinal chemistry teams targeting neuronal nitric oxide synthase for stroke, cerebral palsy, or Alzheimer's disease can use 2-aminopropyl-3-aminopyridine as a starting scaffold for installing pyridine-linker extensions. Published SAR data demonstrate that the aminopropyl chain is the minimal structural element required to progress from micromolar nNOS inhibition (IC₅₀ 13 μM for the parent compound) to potent, isoform-selective inhibitors, exemplified by compound 14j (Ki = 16 nM rat nNOS, 13 nM human nNOS, 1,761-fold selectivity over human eNOS) [2]. The compound provides a validated entry vector for fragment-growing strategies that shorter-chain analogs cannot support due to geometric constraints in the nNOS active site [3].

PCAF Bromodomain-Targeted HIV Latency Reversal Agent Discovery

Investigators pursuing the 'shock-and-kill' HIV eradication strategy can employ 2-aminopropyl-3-aminopyridine as the precursor for synthesizing 1-oxide derivatives that bind the PCAF bromodomain and disrupt Tat-AcK50 interactions. The ChemMedChem study by Hu et al. (2014) established that 2-(3-aminopropylamino)-5-(hydroxymethyl)pyridine 1-oxide (compound 15) and its 5-aminopropylaminomethyl analog (compound 20) are effective PCAF BRD ligands with lower cytotoxicity than existing bromodomain inhibitors [4]. The aminopropylamino motif is essential for this activity, as pyridine 1-oxide derivatives with alternative substitution patterns lacked PCAF engagement in the fluorescence polarization assay, making 2-aminopropyl-3-aminopyridine the mandatory starting material for this chemotype.

Water-Soluble Transition Metal Catalyst Design for Green Chemistry

Academic and industrial laboratories developing sustainable catalytic processes can derivatize 2-aminopropyl-3-aminopyridine into N′-(pyridin-2-yl)propane-1,3-diamine-modified β-cyclodextrin ligands that form water-soluble Pd(II) complexes (Pd(II)@PyPDA:β-CD) for transfer hydrogenation of aromatic carbonyl compounds in aqueous media [5]. The three-carbon spacer uniquely enables formation of a 6-membered chelate ring with palladium, conferring greater stability than 5-membered chelates from 2-carbon spacer ligands, while the primary amine terminus permits conjugation to β-cyclodextrin for water solubility—a combination not achievable with 2-aminopyridine, 4-aminopyridine, or 3,4-diaminopyridine.

Quote Request

Request a Quote for 2-Aminopropyl-3-aminopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.